molecular formula C18H22BrNO4 B1593338 N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine] CAS No. 936648-38-3

N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]

Cat. No.: B1593338
CAS No.: 936648-38-3
M. Wt: 396.3 g/mol
InChI Key: MNQOBNLVPNTHAT-UHFFFAOYSA-N
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Description

“N-Boc-7-bromo-4-oxo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]” is a chemical compound . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[chromene-2,4’-piperidine] core structure . The empirical formula is C18H22BrNO4 .


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A variety of synthetic methods have been developed to create N-Boc-protected spiro-piperidine derivatives and related compounds. These methods often involve nucleophilic substitution reactions, cyclization reactions, and the use of specific catalysts to achieve high yields and selectivity. For example, Wang Qian-y (2015) described the synthesis of N-Boc-1,2,3,5-tetrahydro spiro[benzo[c]azepine-4,2-piperidine] through a series of reactions starting from 1-Boc-piperidine-2-carboxylic acid metyl ester, demonstrating a yield of 48% (Wang Qian-y, 2015).

  • Structural Studies : Advanced analytical techniques such as NMR, High Resolution Mass Spectrometry, and X-ray diffraction have been employed to characterize the structures of synthesized compounds, ensuring their identity and purity. N. Willand et al. (2004) discussed the synthesis and structural studies of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, demonstrating its potential as a key intermediate for drug-like molecule synthesis (Willand et al., 2004).

Drug Discovery and Development

  • Scaffold for Drug Discovery : Several studies have highlighted the potential of N-Boc-protected spiro-piperidine derivatives as scaffolds for the development of novel therapeutics. These compounds offer a versatile framework for the synthesis of drug-like molecules, particularly in targeting G protein-coupled receptors (GPCRs) and transient receptor potential channels (TRPM8). S. Chaudhari et al. (2013) identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as potent TRPM8 channel blockers, showcasing their potential in neuropathic pain management (Chaudhari et al., 2013).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

tert-butyl 7-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOBNLVPNTHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650675
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936648-38-3
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Bromo-2-hydroxy-phenyl)ethanone (10.1 g, 47.0 mmol) was coupled with N—BOC-4-piperidone according to the procedure for preparation of Intermediate 1, Step A, giving 7-bromo-4-oxo-spiro[chromane-2,4′-piperidine]-1′-carboxylic acid tert-butyl ester (18 g) as an orange solid.
Quantity
10.1 g
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 2
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 3
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 4
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 5
Reactant of Route 5
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]
Reactant of Route 6
N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]

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